REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[OH-].[Ca+2].[OH-].[Cl:12][CH2:13][CH2:14]CC(Cl)=O.CO.Cl>C1(C)C=CC=CC=1>[CH3:8][O:7][C:1](=[O:6])[CH2:2][C:3](=[O:4])[CH2:5][CH2:14][CH2:13][Cl:12] |f:1.2.3|
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
4822 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
254 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
1325 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
432 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
STIRRING
|
Details
|
by stirring for 6 hours under methanol
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 5% sodium carbonate aqueous solution and water
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under a reduced pressure (75 to 85° C./0.1 ton)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CCCCl)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |